molecular formula C8H7IO3 B1316975 2-Iodo-5-methoxybenzoic acid CAS No. 54413-93-3

2-Iodo-5-methoxybenzoic acid

Cat. No.: B1316975
CAS No.: 54413-93-3
M. Wt: 278.04 g/mol
InChI Key: DASWULXFGZZRIC-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and methoxy groups, respectively. This compound is known for its applications in organic synthesis and material science.

Synthetic Routes and Reaction Conditions:

    Iodination of 5-Methoxybenzoic Acid: This method involves reacting 5-methoxybenzoic acid with an iodinating agent such as iodine monochloride or sodium iodide in the presence of a Lewis acid catalyst like aluminum chloride.

    Diazotization of 2-Iodo-5-methylaniline: This approach involves converting 2-iodo-5-methylaniline to its diazonium salt, followed by treatment with a strong acid to generate the corresponding carboxylic acid.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran or water.

Major Products:

  • The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-Iodo-5-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It serves as a precursor for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

    Medicinal Chemistry: Some studies have explored its potential biological activities, although more research is needed to fully understand its efficacy and safety.

Mechanism of Action

The mechanism of action of 2-iodo-5-methoxybenzoic acid in chemical reactions typically involves the activation of the iodine atom, making it a good leaving group in substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

    5-Iodo-2-methoxybenzoic acid: This compound has the same molecular formula but with different positions of the iodine and methoxy groups.

    2-Iodo-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness:

  • The presence of both iodine and methoxy groups in 2-iodo-5-methoxybenzoic acid makes it particularly useful in specific organic synthesis applications where these functional groups are required for further transformations.

Properties

IUPAC Name

2-iodo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWULXFGZZRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560900
Record name 2-Iodo-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54413-93-3
Record name 2-Iodo-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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